4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a (2,4-difluorophenyl)methyl group and at the 4-position with a chloromethyl moiety. The 1,2,3-triazole scaffold is widely utilized in medicinal and materials chemistry due to its stability, hydrogen-bonding capacity, and synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
For example, 4-amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium chloride (a 1,2,4-triazole derivative) was prepared via refluxing 2-chloro-2',4'-difluoroacetophenone with 4-amino-1,2,4-triazole in 2-propanol .
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-9-6-16(15-14-9)5-7-1-2-8(12)3-10(7)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTVYWWQCRSROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reports.
- Molecular Formula : C10H8ClF2N3
- Molecular Weight : 243.64 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including antifungal, antibacterial, and anticancer properties. The following sections summarize key findings from recent studies.
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal activity. For instance, compounds with a similar structure have been shown to inhibit the growth of Candida albicans with minimum inhibitory concentrations (MIC) as low as 0.023 µg/mL . The presence of the triazole moiety is crucial for binding to cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
Antibacterial Activity
The antibacterial potential of this compound has also been documented. Studies have demonstrated that triazole compounds can exhibit inhibitory effects against various bacterial strains by disrupting cell wall synthesis and function . The specific activity against resistant strains remains an area of ongoing research.
Anticancer Properties
The anticancer activity of triazole derivatives has gained attention due to their ability to inhibit tumor growth. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 0.023 µg/mL | Inhibition of CYP51 |
| Antibacterial | Various Gram-positive bacteria | Varies | Disruption of cell wall synthesis |
| Anticancer | HeLa cells | Varies | Induction of apoptosis |
Case Study 1: Antifungal Efficacy
A study published in MDPI explored the antifungal efficacy of various triazole derivatives against clinical isolates of Candida species. The compound demonstrated potent activity against fluconazole-resistant strains, indicating its potential for treating resistant fungal infections .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on breast cancer cell lines, triazole derivatives were found to inhibit cell proliferation significantly. The study highlighted that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of triazole compounds. For instance:
Scientific Research Applications
The compound 4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole (CAS Number: 1249656-32-3) is a member of the triazole family, known for its diverse applications in medicinal chemistry, particularly as a potential therapeutic agent. This article delves into its scientific research applications, synthesizing insights from various studies and highlighting key findings.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Not specified |
| Liver Cancer | HepG2 | Not specified |
| Colorectal Cancer | HCT116 | 7.76 |
| Ovarian Cancer | OVCAR-8 | 9.76 |
Studies suggest that the presence of fluorine atoms enhances the potency of these compounds against cancer cells, indicating a structure-activity relationship (SAR) that merits further exploration.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
- Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Structure-Activity Relationship Analysis
A study focused on the SAR of triazole derivatives revealed that specific substitutions significantly enhance biological activity. The introduction of difluorophenyl groups was correlated with increased efficacy against cancer cell lines, highlighting the importance of molecular modifications in drug design .
Case Study 2: Kinase Inhibition Selectivity
Another investigation evaluated the selectivity of this compound as a kinase inhibitor. It was found that certain analogues displayed significant selectivity towards the Akt family of kinases, which are pivotal in cancer signaling pathways. This selectivity could lead to the development of targeted therapies with reduced side effects compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Substituent Effects at the 1-Position
The 1-position substituent significantly influences electronic and steric properties. Key comparisons include:
Substituent Effects at the 4-Position
The 4-position substituent dictates reactivity and intermolecular interactions:
Structural and Physical Properties
Crystallographic data for related compounds highlight conformational trends:
- Planarity: The target compound’s difluorophenyl group may adopt a perpendicular orientation relative to the triazole plane, similar to compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole), which features a non-planar fluorophenyl group .
- Crystal Packing: The monoclinic crystal system observed in 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (space group C2/c) contrasts with the triclinic (P̄1) symmetry of compound 4, reflecting substituent-dependent packing efficiencies .
Tables for Comparative Analysis
Table 1: Substituent and Functional Comparison
Preparation Methods
Direct Chloromethylation of Hydroxymethyl Triazole Derivative
- Starting from 4-(hydroxymethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole, chlorination is performed using thionyl chloride (SOCl2).
- The reaction is carried out by adding the hydroxymethyl triazole to thionyl chloride at 0 °C, then warming to room temperature and refluxing for about 45 minutes.
- Gas evolution is observed due to the formation of SO2 and HCl.
- After removal of excess thionyl chloride under reduced pressure, the residue is extracted with dichloromethane and aqueous sodium bicarbonate to isolate the chloromethyl triazole as an oil.
- This method yields the chloromethylated product efficiently without need for further purification.
N-Alkylation with Chloromethyl Triazole Derivatives
- An alternative approach involves N-alkylation of an appropriate triazole intermediate with chloromethyl triazole or chloromethyl halide under basic conditions.
- For example, potassium carbonate (K2CO3) is used as a base in acetonitrile at elevated temperature (~80 °C) to promote alkylation.
- This method has been reported in related triazole syntheses, yielding moderate to good yields (~45–70%).
Representative Experimental Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | CuAAC cycloaddition | 2,4-Difluorobenzyl azide + terminal alkyne, CuSO4, NaAsc, DMF/H2O, RT | 70–90 | High regioselectivity, mild conditions |
| 2 | Chloromethylation with SOCl2 | 4-(Hydroxymethyl) triazole + SOCl2, 0 °C to reflux, 45 min | ~85 | Efficient, gas evolution observed, no purification needed |
| 3 | N-Alkylation | Triazole + chloromethyl halide, K2CO3, MeCN, 80 °C, 2 h | 45–70 | Alternative method, moderate yield |
Mechanistic Insights and Research Findings
- The CuAAC reaction proceeds via copper(I)-catalyzed cycloaddition of azide and alkyne, forming the 1,4-disubstituted 1,2,3-triazole ring with excellent regioselectivity.
- Chloromethylation with thionyl chloride converts the hydroxymethyl group to a chloromethyl moiety through nucleophilic substitution and elimination of SO2 and HCl gases.
- The use of mild bases like K2CO3 in N-alkylation avoids side reactions and promotes selective substitution on the triazole nitrogen.
- The presence of electron-withdrawing fluorine atoms on the phenyl ring influences the reactivity and stability of intermediates, often enhancing yields and selectivity.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
